molecular formula C9H6N2O B588651 1h-Furo[2,3-f]benzimidazole CAS No. 148194-17-6

1h-Furo[2,3-f]benzimidazole

Cat. No.: B588651
CAS No.: 148194-17-6
M. Wt: 158.16
InChI Key: FVHGHZMPSGMVNS-UHFFFAOYSA-N
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Description

1H-Furo[2,3-f]benzimidazole is a fused heterocyclic compound comprising a benzimidazole core (a benzene ring fused to an imidazole ring) with a furan ring attached at the [2,3-f] positions. This structural hybrid combines the electron-rich aromaticity of benzimidazole with the oxygen-containing heterocyclic properties of furan, making it a promising scaffold in medicinal and materials chemistry. Benzimidazoles are recognized as "privileged structures" due to their versatile pharmacological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The furo substitution introduces additional hydrogen-bonding capabilities and modulates electronic properties, which can enhance target binding or metabolic stability compared to simpler benzimidazole derivatives .

Properties

CAS No.

148194-17-6

Molecular Formula

C9H6N2O

Molecular Weight

158.16

IUPAC Name

1H-furo[2,3-f]benzimidazole

InChI

InChI=1S/C9H6N2O/c1-2-12-9-4-8-7(3-6(1)9)10-5-11-8/h1-5H,(H,10,11)

InChI Key

FVHGHZMPSGMVNS-UHFFFAOYSA-N

SMILES

C1=COC2=CC3=C(C=C21)NC=N3

Synonyms

1H-Furo[2,3-f]benzimidazole(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Substituent Effects on Target Binding
Compound Substituent Position Target Binding Energy/Activity Reference
2a Ortho-nitro AChE ΔG = -8.34 kcal/mol⁻¹
30a 4-Methoxy PAD2 kinact/KI = 210,300 M⁻¹min⁻¹
1H-Furo[2,3-f] Furan at [2,3-f] Hypothetical Predicted enhanced H-bonding Inferred

Metabolic Stability and Lipophilicity

Metabolic stability varies with structural modifications:

  • Cyclopentane and oxacyclopentane analogs (e.g., 23 and 27 ) of benzimidazole derivatives exhibit improved microsomal half-lives (t₁/₂ = 20 min for 23 vs. 5 min for 16 ) due to reduced lipophilicity (clogP = 2.73 vs. 4.02) and blocked hydroxylation sites .
Table 2: Metabolic Stability of Benzimidazole Derivatives
Compound Modification Microsomal t₁/₂ (min) clogP Reference
16 Dimethylbenzimidazole 5 4.54
23 Cyclopentane 20 2.73
29 Oxacyclopentane 30 2.73

Hydrogen-Bonding Networks and Molecular Packing

  • Benzimidazole model compounds (e.g., 2) form solvent-assisted hydrogen-bond networks with 2-propanol, mimicking the intermolecular interactions in pure benzimidazole .

Selectivity and Potency

Alkoxy substitutions on benzimidazoles enhance selectivity:

  • 4-Methoxy-N-methyl benzimidazole (30a) achieves 47-fold selectivity for PAD2 over PAD3, while 4-ethoxy analogs (32a) improve PAD2/PAD4 selectivity to 95-fold .
  • The furan ring’s electronic effects in 1H-Furo[2,3-f]benzimidazole could similarly fine-tune selectivity for targets like kinases or proteases, though experimental data are needed.

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